N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . Pyrimidines are key components of biological molecules like DNA and RNA . The compound also has a thiazole ring, another type of heterocyclic compound that contains both sulfur and nitrogen in the ring . The presence of these functional groups suggests that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiazole rings, along with various substituents including a diethylaminoethyl group and a carboxamide group . These groups could potentially participate in various chemical reactions and could influence the compound’s physical and chemical properties.
Chemical Reactions Analysis
As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The pyrimidine and thiazole rings could participate in electrophilic substitution reactions, while the amine and carboxamide groups could be involved in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the potentially charged diethylaminoethyl group could impact its solubility in various solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiazolopyrimidine derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, one study detailed the synthesis of thiazolopyrimidine hydrochlorides via the reaction of tetrahydropyrimidine carboxamides with ethyl chloroacetate, some of which exhibited antimicrobial properties (Gein et al., 2015). Another approach involved the preparation of thiazolopyrimidines through reactions that lead to compounds used in allergy medications and antimicrobial studies, as elucidated using NMR and IR spectroscopy (Moradivalikboni et al., 2014).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolopyrimidine derivatives. The antimicrobial activity is attributed to the structural features of these compounds, with some demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).
Structural Analysis and Modifications
The structural modifications and analysis of thiazolopyrimidines provide insights into their conformational features and supramolecular aggregation. Studies have shown that varying substituents on the thiazolopyrimidine scaffold can lead to significant differences in intermolecular interaction patterns, influencing their chemical and biological properties (Nagarajaiah & Begum, 2014).
Future Directions
The potential biological activities of pyrimidine derivatives suggest that “N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could be an interesting target for future research . Further studies could explore its synthesis, physical and chemical properties, and potential biological activities.
Mechanism of Action
It’s worth noting that compounds with similar structures, such as thiazolo[3,2-a]pyrimidines and indole derivatives, have been found to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-3-16(4-2)6-5-14-10(18)9-11(19)15-13-17(12(9)20)7-8-21-13/h7-8,19H,3-6H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECAMHQAWJSGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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